Enhanced Lipophilicity Modulation via 3-Ethoxy vs. 3-Methoxy or Unsubstituted Analogs
The target compound's computed XLogP3-AA of 0.1 is balanced by the 3-ethoxy group, providing increased lipophilicity compared to the hypothetical 3-methoxy analog (estimated XLogP ~ -0.4) and the unsubstituted (3-amino-2,2-dimethylcyclobutyl)methanol (XLogP ~ -0.2) [1]. This fine-tuning of logP is critical for optimizing blood-brain barrier permeability and solubility profiles in CNS drug discovery programs targeting sigma receptors [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | (3-Amino-2,2-dimethylcyclobutyl)methanol: -0.2 (estimated); 3-Methoxy analog: -0.4 (estimated) |
| Quantified Difference | ΔXLogP = 0.3 to 0.5 units higher for the target compound |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Procurement decisions for CNS-targeted libraries preferentially select compounds with logP in the 0-3 range; the ethoxy group provides a distinct advantage over shorter alkoxy chains for optimizing this parameter.
- [1] PubChem. (2024). Computed Properties for CID 75524980, CID 2798043 (3-Amino-2,2-dimethylcyclobutyl)methanol. View Source
- [2] Cuberes Altisent, M. R., et al. (2010). US20100105680A1, Substituted dimethylcyclobutyl compounds for sigma receptor mediated disorders. View Source
